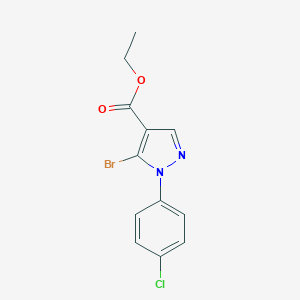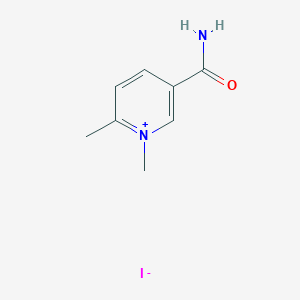![molecular formula C19H13ClN2 B175178 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 175712-66-0](/img/structure/B175178.png)
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
“2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are several methods for the synthesis of imidazoles, including the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has been used in the synthesis of trisubstituted imidazoles through the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .Applications De Recherche Scientifique
Ambidentate Properties
The study of asymmetric substituted imidazoles like 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole reveals their ambidentate properties. For instance, 2-[N-(4-Chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole shows specific reactivity due to its structural characteristics, confirmed by NMR spectroscopy (Ivanova et al., 2005).
Molecular Conformation Analysis
Analyzing the molecular conformation of similar compounds like 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole helps in understanding the structural aspects of 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. This compound exhibited a unique 'weathercock-type' structure with phenyl rings nearly perpendicular to the imidazole ring (Song & Shin, 1998).
Tautomerism Studies
Research into tautomerism in 2-substituted imidazoles and benzimidazoles, including compounds similar to 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, shows how structural changes can influence their properties. For example, changes in concentration and temperature significantly affect proton transfer rates in these compounds (Papadopoulos & Hollstein, 1982).
Antimicrobial Activity
Benzimidazole derivatives, including 2-(3-Chlorophenyl)-1H-benzo[d]imidazole, have been synthesized and shown to have significant in vitro antimicrobial activity. This makes them potential candidates for drug development (Journals Iosr, Chidambaranathan, & Mahalakshmi, 2015).
Quantum-chemical Analysis
Quantum-chemical, IR, NMR, and X-ray diffraction studies of compounds like 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole provide insights into the electronic and structural properties of benzimidazoles. These studies are crucial for understanding the behavior of 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole in different environments (Özdemir et al., 2011).
Central Nervous System Activity
Research on 1-aryl-2-(thiomethylene benzimidazol-2-yl)-4-(phenyl/p-chlorophenyl)-imidazoles, similar in structure to 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, indicates potential CNS depressant activity. These compounds have been shown to have sedative effects in animal models (Anonymous, 2022).
Corrosion Inhibition
Benzimidazole derivatives, including structures related to 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, have been investigated for their potential as corrosion inhibitors. This application is significant in material science and engineering (Rouifi et al., 2020).
Electrochromic Properties
Studies on compounds like 4,7-Bis(2,3-dihydrothieno[3,4-b][1],[4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole, which share a similar core structure with 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, reveal interesting electrochromic properties. These properties have potential applications in electronic and optoelectronic devices (Akpinar, Nurioglu, & Toppare, 2012).
Safety And Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPPVINMATUQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598298 | |
| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
CAS RN |
175712-66-0 | |
| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)




![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)